Computed Lipophilicity (XLogP3-AA) of 4-Nitro-3,5-xylyl Ester Versus Non-Methylated 4-Nitrophenyl Analog
The 3,5-dimethyl substitution on the nitrophenyl ring of the target compound confers a significant increase in computed lipophilicity relative to the non-methylated 4-nitrophenyl piperidine-1-carboxylate (AA38-3). The target compound has a PubChem-computed XLogP3-AA of 3.1 [1], compared to 2.4 for the unmethylated analog [2]. This represents a ΔXLogP of +0.7, which is a substantial shift in the context of CNS drug design where optimal logP typically falls between 2 and 4. The higher lipophilicity of the 4-nitro-3,5-xylyl ester may translate to improved membrane permeability and blood-brain barrier penetration, although experimental confirmation is lacking.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | 4-Nitrophenyl piperidine-1-carboxylate (AA38-3, CAS 65815-76-1): XLogP3-AA = 2.4 |
| Quantified Difference | ΔXLogP = +0.7 (target more lipophilic) |
| Conditions | PubChem XLogP3 3.0 computational model; values retrieved from PubChem Compound Summaries for CID 3047642 and CID 726751 |
Why This Matters
For procurement decisions in CNS-targeted or cell-permeable probe development, the +0.7 log unit increase in predicted lipophilicity may favor the 4-nitro-3,5-xylyl ester over the non-methylated analog when higher membrane permeability is desired.
- [1] PubChem Compound Summary: 1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester, CID 3047642. XLogP3-AA = 3.1. https://pubchem.ncbi.nlm.nih.gov/compound/63867-70-9 View Source
- [2] PubChem Compound Summary: 4-Nitrophenyl piperidine-1-carboxylate, CID 726751. XLogP3-AA = 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/65815-76-1 View Source
